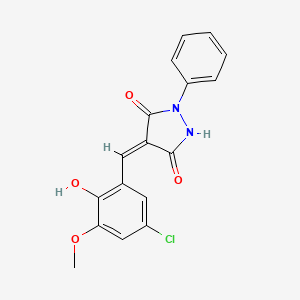
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Clodinafop-propargyl, is a selective herbicide used to control annual grass weeds in crops such as wheat, barley, and oats. It belongs to the family of aryloxyphenoxypropionate herbicides and is widely used in agriculture due to its effectiveness and low toxicity to non-target organisms.
Mécanisme D'action
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl acts by inhibiting the activity of acetyl-coenzyme A carboxylase (ACC), which is a key enzyme in the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-coenzyme A, which disrupts the normal metabolic processes in the plant and eventually leads to its death.
Biochemical and physiological effects:
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of fatty acid biosynthesis, the accumulation of malonyl-coenzyme A, and the disruption of normal metabolic processes. It has also been shown to have minimal impact on the growth and development of crops, with no adverse effects on yield or quality.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl is a highly effective herbicide with low toxicity to non-target organisms, making it an ideal candidate for use in lab experiments. However, its effectiveness is limited to annual grass weeds, and it may not be suitable for use in crops that are susceptible to other types of weeds. Additionally, its mechanism of action may be affected by environmental factors such as temperature and soil conditions, which may limit its effectiveness in certain conditions.
Orientations Futures
There are several future directions for research on 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of its effects on non-target organisms in different ecosystems, and the identification of new targets for herbicidal activity. Additionally, there is a need for further research on the environmental impact of 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl, including its persistence in soil and water and its potential to accumulate in the food chain.
Méthodes De Synthèse
The synthesis of 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl involves the reaction of 3-chloro-4,8-dimethyl-2H-chromen-2-one with propargyl alcohol and potassium carbonate in the presence of a catalytic amount of tetrabutylammonium bromide. The reaction takes place in acetonitrile at 60°C for 24 hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been found to be highly effective in controlling annual grass weeds in crops such as wheat, barley, and oats, with minimal impact on the growth and development of the crops. It has also been shown to have low toxicity to non-target organisms such as birds, mammals, and aquatic organisms.
Propriétés
IUPAC Name |
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-7(16)6-18-11-5-4-10-8(2)12(15)14(17)19-13(10)9(11)3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSIWVJSVOQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)
![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)
![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)